molecular formula C13H13F4N3O B6720401 N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

Cat. No.: B6720401
M. Wt: 303.26 g/mol
InChI Key: LLBLUZPGHHMZSI-UHFFFAOYSA-N
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Description

N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine is a complex organic compound that features a combination of fluorinated aromatic and pyrazole moieties

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F4N3O/c1-20-9(5-6-19-20)7-18-8-10-11(14)3-2-4-12(10)21-13(15,16)17/h2-6,18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBLUZPGHHMZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C=CC=C2F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the fluorinated aromatic compound and introduce the pyrazole moiety through a series of substitution and coupling reactions. Key reagents often include fluorinating agents, coupling catalysts, and various solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the pyrazole ring can participate in nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine involves its interaction with specific molecular targets. The fluorinated aromatic ring and pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[2-fluoro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine
  • N-[[2-chloro-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine
  • N-[[2-bromo-6-(trifluoromethoxy)phenyl]methyl]-1-(2-methylpyrazol-3-yl)methanamine

Uniqueness

The unique combination of fluorinated aromatic and pyrazole moieties in this compound imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various applications.

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